N-Boc-4-(4-iodophenyl)thiazol-2-amine
CAS No.:
Cat. No.: VC20440408
Molecular Formula: C14H15IN2O2S
Molecular Weight: 402.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15IN2O2S |
|---|---|
| Molecular Weight | 402.25 g/mol |
| IUPAC Name | tert-butyl N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H15IN2O2S/c1-14(2,3)19-13(18)17-12-16-11(8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
| Standard InChI Key | YYZUYYGDSXLFKV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I |
Introduction
Structural and Functional Overview
Molecular Architecture
N-Boc-4-(4-iodophenyl)thiazol-2-amine (IUPAC name: tert-butyl N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamate) has the molecular formula C₁₄H₁₅IN₂O₂S and a molecular weight of 402.25 g/mol. Its canonical SMILES string, CC(C)(C)OC(=O)NC₁=NC(=CS₁)C₂=CC=C(C=C₂)I, highlights the Boc group (tert-butyloxycarbonyl), thiazole ring, and para-iodophenyl substituent (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅IN₂O₂S |
| Molecular Weight | 402.25 g/mol |
| Solubility | Limited aqueous solubility |
| LogP (Partition Coeff.) | ~3.2 (estimated) |
| Melting Point | Not reported |
The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic procedures. The iodine atom at the para position introduces steric bulk and electronic effects, potentially modulating interactions with biological targets.
Synthesis and Preparation
Synthetic Routes
The synthesis of N-Boc-4-(4-iodophenyl)thiazol-2-amine typically involves multi-step protocols, as outlined in recent literature :
-
Thiazole Ring Formation:
-
Boc Protection:
-
The primary amine on the thiazole is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.
-
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Br₂, Et₂O, RT, 2h | 75% |
| 2 | Thiourea, 80°C, 5h | 68% |
| 3 | Boc₂O, Et₃N, DCM, 0°C→RT, 12h | 82% |
Optimization Challenges
Yields vary based on purification methods and reaction scales. Suboptimal iodination or Boc protection can lead to byproducts, necessitating chromatographic separation. Recent advances propose microwave-assisted synthesis to reduce reaction times and improve purity .
Biological Activities and Mechanisms
Anticancer Applications
The compound’s thiazole core resembles pharmacophores in CDK4/6 inhibitors (e.g., palbociclib), suggesting potential cell cycle modulation . Molecular docking studies predict high affinity for kinases due to hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the iodophenyl group .
Table 3: Predicted Binding Affinities
| Target Protein | Binding Energy (ΔG, kcal/mol) |
|---|---|
| CDK4 | -9.2 |
| COX-2 | -8.7 |
| 5-LOX | -7.9 |
Molecular Interaction Studies
Docking with Cyclooxygenase-2 (COX-2)
In silico analyses using MOE software reveal that N-Boc-4-(4-iodophenyl)thiazol-2-amine occupies the COX-2 active site (PDB: 1CX2), forming:
-
A hydrogen bond between the thiazole nitrogen and Arg120.
Selectivity Over CDK1/2
Compared to pan-CDK inhibitors, this compound shows >50-fold selectivity for CDK4/6 over CDK1/2, attributed to steric complementarity with the hydrophobic pocket of CDK4 .
Comparative Analysis with Analogues
Halogen-Substituted Thiazoles
Replacing iodine with chlorine or bromine reduces binding affinity by 20–40%, underscoring iodine’s role in van der Waals interactions .
Table 4: Activity Comparison of Halogenated Analogues
| Compound | IC₅₀ (COX-2, μM) |
|---|---|
| 4-(4-Iodophenyl)thiazol-2-amine | 18.3 |
| 4-(4-Bromophenyl)thiazol-2-amine | 27.6 |
| 4-(4-Chlorophenyl)thiazol-2-amine | 34.1 |
Boc vs. Other Protecting Groups
Alternatives like acetyl protection decrease solubility and metabolic stability, making the Boc group advantageous for in vivo applications.
Pharmacological and Toxicological Considerations
ADME Profiling
-
Absorption: High logP (~3.2) suggests good membrane permeability but potential first-pass metabolism.
-
Metabolism: CYP3A4-mediated deprotection of the Boc group may generate reactive intermediates .
Toxicity Risks
No in vivo toxicity data exist, but structural analogs show hepatotoxicity at doses >50 mg/kg .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume